4-(ethenesulfonyl)-3-fluorobenzonitrile
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Overview
Description
4-(Ethenesulfonyl)-3-fluorobenzonitrile is an organic compound characterized by the presence of an ethenesulfonyl group and a fluorine atom attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethenesulfonyl)-3-fluorobenzonitrile typically involves the introduction of the ethenesulfonyl group and the fluorine atom onto a benzonitrile core. One common method involves the reaction of 4-bromo-3-fluorobenzonitrile with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Ethenesulfonyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Addition Reactions: The ethenesulfonyl group can participate in addition reactions with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonyl fluorides .
Scientific Research Applications
4-(Ethenesulfonyl)-3-fluorobenzonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Materials Science: It is used in the development of advanced materials with unique properties.
Chemical Biology: The compound is employed in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 4-(ethenesulfonyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The ethenesulfonyl group can act as an electrophilic site, reacting with nucleophilic residues in proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Ethenesulfonyl)-3-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
4-(Ethenesulfonyl)-3-bromobenzonitrile: Contains a bromine atom instead of fluorine.
4-(Ethenesulfonyl)-3-iodobenzonitrile: Features an iodine atom in place of fluorine.
Uniqueness
4-(Ethenesulfonyl)-3-fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound in various research applications .
Properties
CAS No. |
1157056-43-3 |
---|---|
Molecular Formula |
C9H6FNO2S |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
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